molecular formula C7H13NO B2946618 2-Azaspiro[3.4]octan-6-ol CAS No. 1638920-41-8

2-Azaspiro[3.4]octan-6-ol

Cat. No. B2946618
CAS RN: 1638920-41-8
M. Wt: 127.187
InChI Key: JVEMDMMDFHXQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azaspiro[3.4]octan-6-ol is a chemical compound with the CAS Number: 1638920-41-8 . It has a molecular weight of 127.19 . It is shipped at room temperature and is in the form of oil .


Synthesis Analysis

The synthesis of 2-Azaspiro[3.4]octan-6-ol involves an annulation strategy . Three successful routes for the synthesis were developed . One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .


Molecular Structure Analysis

The molecular structure of 2-Azaspiro[3.4]octan-6-ol is represented by the formula C7H13NO .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Azaspiro[3.4]octan-6-ol include annulation of the cyclopentane ring and the four-membered ring .


Physical And Chemical Properties Analysis

2-Azaspiro[3.4]octan-6-ol is an oil-like substance . The compound is shipped at room temperature .

Scientific Research Applications

  • Drug Discovery Modules : Li, Rogers-Evans, and Carreira (2013) reported the synthesis of novel thia/oxa-azaspiro[3.4]octanes, designed as multifunctional and structurally diverse modules for drug discovery. These compounds, including 2-Azaspiro[3.4]octan-6-ol derivatives, were created through robust and step-economic routes, indicating their potential utility in developing new pharmaceuticals (Li, Rogers-Evans, & Carreira, 2013).

  • Peptide Synthesis : Suter et al. (2000) synthesized a compound related to 2-Azaspiro[3.4]octan-6-ol, demonstrating its application in peptide synthesis. This research highlights the compound's role in creating complex peptide structures, which is significant in biochemistry and drug design (Suter, Stoykova, Linden, & Heimgartner, 2000).

  • Cognition Enhancement : Brown et al. (2014) identified a series of compounds based on an azaspiro[2.5]octane carboxamide scaffold, including derivatives of 2-Azaspiro[3.4]octan-6-ol, as potent histamine-3 receptor antagonists. These compounds showed efficacy in a mouse model of cognition, suggesting their potential in treating cognitive disorders (Brown et al., 2014).

  • Corrosion Inhibition : Chafiq et al. (2020) studied spirocyclopropane derivatives, closely related to 2-Azaspiro[3.4]octan-6-ol, for their ability to inhibit corrosion in metals. Their research provides insights into the potential industrial applications of these compounds in protecting metals against corrosion (Chafiq et al., 2020).

  • Drug Discovery Scaffolds : Adamovskyi et al. (2014) described a rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative, leading to novel 5-substituted 2-azabicyclo[3.1.0]hexanes. This research indicates the utility of these compounds in synthesizing new chemical structures for drug discovery (Adamovskyi, Artamonov, Tymtsunik, & Grygorenko, 2014).

  • Amino Acid Synthesis : Radchenko, Grygorenko, and Komarov (2010) synthesized 2-azaspiro[3.3]heptane-derived amino acids, demonstrating the use of spirocyclic scaffolds in creating constrained amino acids for chemistry and drug design. This research underscores the versatility of 2-Azaspiro[3.4]octan-6-ol derivatives in synthesizing novel bioactive molecules (Radchenko, Grygorenko, & Komarov, 2010).

Safety and Hazards

The safety information for 2-Azaspiro[3.4]octan-6-ol includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-azaspiro[3.4]octan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-6-1-2-7(3-6)4-8-5-7/h6,8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEMDMMDFHXQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1O)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azaspiro[3.4]octan-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.